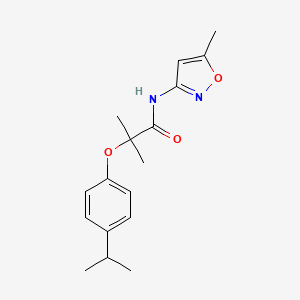

![molecular formula C16H14N2O2S B5142032 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, also known as Mitiglinide, is a thiazolidinedione derivative that has been developed as an oral hypoglycemic agent. It is used to treat type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels due to insulin resistance or insufficient insulin production. Mitiglinide works by stimulating insulin secretion from pancreatic beta cells, which helps to lower blood glucose levels.

作用机制

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione works by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and triggers calcium influx. The increased calcium levels stimulate insulin secretion from the beta cells. 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has a rapid onset of action and a short duration of action, which makes it useful for controlling postprandial glucose levels.

Biochemical and Physiological Effects

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner, which helps to lower blood glucose levels. It also improves insulin sensitivity in peripheral tissues, which can help to reduce insulin resistance. 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a low risk of causing hypoglycemia, which is a common side effect of other oral hypoglycemic agents. It has also been shown to have a positive effect on lipid metabolism, by reducing triglyceride levels and increasing HDL cholesterol levels.

实验室实验的优点和局限性

One advantage of using 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its rapid onset of action and short duration of action. This makes it useful for studying postprandial glucose levels and insulin secretion. Another advantage is its low risk of causing hypoglycemia, which makes it safer to use in animal models. One limitation of using 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is its specificity for the sulfonylurea receptor 1 (SUR1). This means that it may not be effective in animal models that do not express this receptor. Another limitation is its high cost compared to other oral hypoglycemic agents.

未来方向

There are several future directions for research on 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential use in combination with other oral hypoglycemic agents, such as metformin or DPP-4 inhibitors. Another area of research is to investigate its potential use in treating other metabolic disorders, such as obesity or dyslipidemia. There is also a need for further studies to investigate the long-term safety and efficacy of 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in humans. Finally, there is a need for more research to investigate the molecular mechanisms underlying the hypoglycemic effects of 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, which could lead to the development of more effective oral hypoglycemic agents.

合成方法

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-methylbenzenamine with 2-phenyl-2-thioxoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the amine group on the thiazolidinedione ring, followed by cyclization to form the thiazolidine ring. The product is then purified by recrystallization to obtain pure 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione.

科学研究应用

5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its therapeutic potential in treating type 2 diabetes. In vitro studies have shown that 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. This means that it only stimulates insulin secretion when blood glucose levels are high, which helps to prevent hypoglycemia. In vivo studies in animal models have also demonstrated the hypoglycemic effects of 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. Clinical trials in humans have shown that 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is effective in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes.

属性

IUPAC Name |

5-(3-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-6-5-7-12(10-11)17-14-15(19)18(16(20)21-14)13-8-3-2-4-9-13/h2-10,14,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSUICBBPYGUKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)

![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)

![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)

![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5141971.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)

![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)

![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)

![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)

![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)